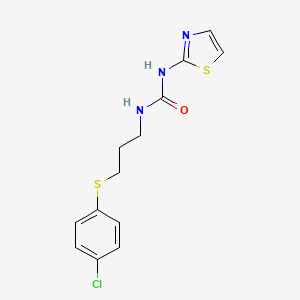

1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with thio, urea, and thiazolyl groups have been reported to exhibit significant biological activities, such as acetylcholinesterase inhibition, anti-cancer properties, and fungicidal activities .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of appropriate isocyanates with corresponding amines or other nucleophiles. For instance, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives was achieved through a structure-based design, indicating a targeted approach to obtain compounds with desired biological activities . Similarly, other urea derivatives were synthesized by reacting acylazides with amines or by the reaction of amines with aroyl isocyanates .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. X-ray diffraction (XRD) has been employed to determine the crystal structure of compounds such as 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, which crystallizes in the monoclinic system . Although this particular compound is not a urea derivative, the technique is relevant for understanding the molecular arrangement of similar compounds.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by the substituents attached to the urea moiety. For example, thiadiazolyl-phenyl-ureas have been found to inhibit energy conservation in respiration and photosynthesis, indicating that these compounds can interact with biological systems in a way that affects fundamental processes such as ATP formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be inferred from their structural features and the results of various characterization techniques. For instance, the presence of chlorophenyl groups can contribute to the lipophilicity of the compounds, which is important for their interaction with biological membranes. The fungicidal activity of a compound like 1-(4-chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea suggests that these compounds can penetrate fungal cells and exert their biological effects . The crystal structure analysis provides insights into the solid-state properties, which can be correlated with their stability and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

Novel thiazolyl urea derivatives have been synthesized and structurally characterized, with some showing promising antitumor activities. The synthesis involves the reaction of amino-thiazoles with isocyanates, confirmed through techniques like NMR and X-ray diffraction analysis (Ling et al., 2008).

Antioxidant Activity

A series of thiazole analogues possessing urea, thiourea, and selenourea functionality demonstrated significant in vitro antioxidant activity. The compounds with selenourea functionality, in particular, exhibited potent activity, indicating a new class of antioxidant agents worthy of further investigation (Bhaskara Reddy et al., 2015).

Anti-tumor and Anti-metastasis Properties

Certain derivatives have been found to significantly reduce the number of lung metastases in tumor models, highlighting their potential as anti-metastasis agents. This suggests a promising avenue for cancer therapy research (Xia, 2011).

Anticholinesterase and Antioxidant Activities

Some coumarylthiazole derivatives containing aryl urea/thiourea groups were synthesized and evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, exhibiting inhibitory activity. These compounds also showed significant antioxidant activity, pointing towards potential therapeutic applications (Kurt et al., 2015).

Insecticidal Activity and Growth Regulation

The urea derivatives have been evaluated for their insecticidal activity and potential as growth regulators. Their mode of action includes interfering with cuticle deposition in insects, offering a unique approach to pest control (Mulder & Gijswijt, 1973).

Antibacterial and Antifungal Activities

Research into the antibacterial and antifungal activities of thiazole urea derivatives has identified compounds with very good activity against various bacterial and fungal strains. This opens up possibilities for developing new antimicrobial agents (Sujatha et al., 2019).

properties

IUPAC Name |

1-[3-(4-chlorophenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS2/c14-10-2-4-11(5-3-10)19-8-1-6-15-12(18)17-13-16-7-9-20-13/h2-5,7,9H,1,6,8H2,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJZZPGDHPJQJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCCNC(=O)NC2=NC=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)

![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)

![2-Bicyclo[2.1.1]hexanylmethanol](/img/structure/B2509781.png)

![(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2509783.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2509786.png)